molecular formula C6F12O2 B1360150 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride CAS No. 2062-98-8

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Cat. No. B1360150
Key on ui cas rn: 2062-98-8
M. Wt: 332.04 g/mol
InChI Key: BCLQALQSEBVVAD-UHFFFAOYSA-N
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Patent
US06790982B2

Procedure details

FSO2CF2CF2OCF2CF2OCOCF(CF3)OCF2CF2CF3 (3.1 g) obtained in Example 3 was charged into a flask together with NaF powder (0.02 g) and heated at 140° C. for 10 hours in an oil bath with vigorous stirring. At the upper portion of the flask, a reflux condenser having the temperature adjusted at 20° C., was installed. After cooling, the liquid sample (3.0 g) was recovered. As a result of the analysis by GC-MS, CF3CF(OCF2CF2CF3)COF and FSO2CF2CF2OCF2COF were confirmed to be the main products, and the NMR yield was 71.2%. Further, FCOCF(CF3)OCF2CF2CF3 was obtained in a yield of 74.0%.
Name
FSO2CF2CF2OCF2CF2OCOCF(CF3)OCF2CF2CF3
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][S:2]([C:5]([C:8]([O:11][C:12]([C:15]([O:18][C:19]([C:21]([O:27][C:28]([C:31]([C:34]([F:37])([F:36])[F:35])([F:33])[F:32])([F:30])[F:29])([C:23]([F:26])([F:25])[F:24])[F:22])=[O:20])(F)[F:16])([F:14])[F:13])([F:10])[F:9])([F:7])[F:6])(=[O:4])=[O:3].[F-:38].[Na+]>>[C:23]([C:21]([C:19]([F:38])=[O:20])([O:27][C:28]([C:31]([C:34]([F:36])([F:37])[F:35])([F:32])[F:33])([F:30])[F:29])[F:22])([F:25])([F:26])[F:24].[F:1][S:2]([C:5]([C:8]([O:11][C:12]([C:15]([F:16])=[O:18])([F:13])[F:14])([F:9])[F:10])([F:7])[F:6])(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
FSO2CF2CF2OCF2CF2OCOCF(CF3)OCF2CF2CF3
Quantity
3.1 g
Type
reactant
Smiles
FS(=O)(=O)C(F)(F)C(F)(F)OC(F)(F)C(F)(F)OC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
Name
Quantity
0.02 g
Type
reactant
Smiles
[F-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
adjusted at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the liquid sample (3.0 g) was recovered

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(F)(OC(F)(F)C(F)(F)C(F)(F)F)C(=O)F
Name
Type
product
Smiles
FS(=O)(=O)C(F)(F)C(F)(F)OC(F)(F)C(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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